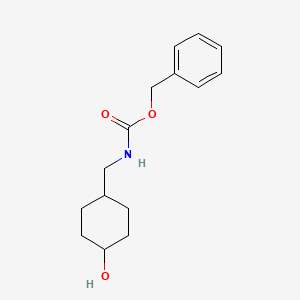
Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl((Trans-4-hydroxycyclohexyl)methyl)carbamate ist eine chemische Verbindung mit der Summenformel C14H19NO3. Es ist für seine Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie bekannt. Die Verbindung ist durch eine Benzylgruppe gekennzeichnet, die an eine Carbamateinheit gebunden ist, die wiederum mit einer Trans-4-hydroxycyclohexylmethylgruppe verbunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl((Trans-4-hydroxycyclohexyl)methyl)carbamate beinhaltet typischerweise die Reaktion von Trans-4-Aminocyclohexanol mit N-(Benzyloxycarbonyloxy)succinimid in Methanol unter Stickstoffatmosphäre. Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und dann in eine wässrige Salzsäurelösung gegossen .
Industrielle Produktionsmethoden
Der allgemeine Ansatz beinhaltet die Verwendung von Carbamoylierungsreaktionen, die effizient sind und für industrielle Zwecke skaliert werden können .
Chemische Reaktionsanalyse
Arten von Reaktionen
Benzyl((Trans-4-hydroxycyclohexyl)methyl)carbamate durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können die Carbamateinheit in ein Amin umwandeln.
Substitution: Die Benzylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) und Alkylhalogenide werden für Substitutionsreaktionen verwendet.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Carbonylverbindungen.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Benzyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
Benzyl((Trans-4-hydroxycyclohexyl)methyl)carbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Schutzgruppe für Amine verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen.
Industrie: Wird bei der Herstellung verschiedener chemischer Zwischenprodukte und Spezialchemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Benzyl((Trans-4-hydroxycyclohexyl)methyl)carbamate ist in der verfügbaren Literatur nicht gut dokumentiert. Es ist bekannt, dass Carbamate ihre Wirkungen im Allgemeinen durch Interaktion mit Enzymen und Proteinen entfalten, möglicherweise ihre Aktivität hemmen oder ihre Funktion verändern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate typically involves the reaction of trans-4-aminocyclohexanol with N-(benzyloxycarbonyloxy)succinimide in methanol under nitrogen atmosphere. The reaction mixture is slowly warmed to room temperature and then poured into an aqueous hydrochloric acid solution .
Industrial Production Methods
the general approach involves the use of carbamoylation reactions, which are efficient and can be scaled up for industrial purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate is not well-documented in the available literature. it is known that carbamates generally exert their effects by interacting with enzymes and proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzyl(4-(2-Bromacetyl)phenyl)carbamate
- Benzyl(cis-4-(Hydroxymethyl)cyclohexyl)carbamate
- Benzyl(4-Brom-3-fluorphenyl)carbamate
- Benzyl(2,4-Difluorphenyl)carbamate
Einzigartigkeit
Benzyl((Trans-4-hydroxycyclohexyl)methyl)carbamate ist aufgrund seiner spezifischen Strukturkonfiguration, die eine Trans-4-hydroxycyclohexylmethylgruppe beinhaltet, einzigartig. Diese Strukturmerkmal kann im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
1233010-37-1 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
benzyl N-[(4-hydroxycyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c17-14-8-6-12(7-9-14)10-16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) |
InChI-Schlüssel |
UXTIUZGKIXZFEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)
![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)
![1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-](/img/structure/B11853025.png)
![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)

![5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B11853039.png)
![(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B11853045.png)
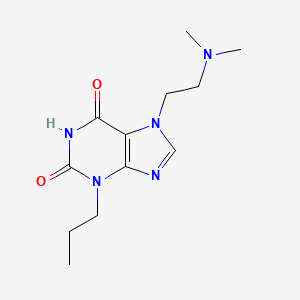
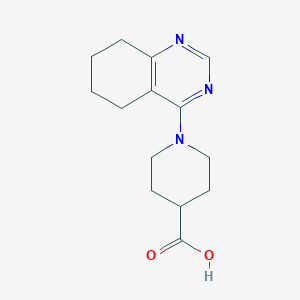
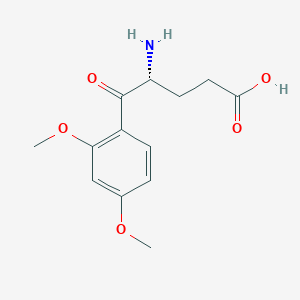
![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
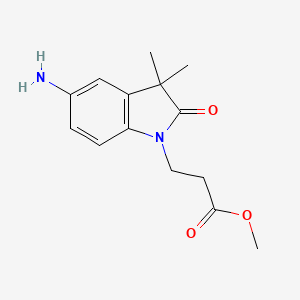
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)
